![molecular formula C19H16F3N5O B2501487 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199136-37-1](/img/structure/B2501487.png)
6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H16F3N5O and its molecular weight is 387.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2199136-37-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes a pyridazinone core, an azetidine ring, and substituents such as trifluoromethyl and pyridine. These characteristics suggest potential biological activities, particularly in the areas of antimicrobial and anti-tubercular applications.
Structural Characteristics
The structural composition of the compound can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈F₃N₅O |
Molecular Weight | 415.4 g/mol |
Core Structure | Pyridazinone with azetidine and pyridine substituents |
The trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased biological activity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and azetidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
A study focusing on related compounds reported IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications similar to those in our compound could yield promising anti-tubercular agents .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on derivatives of this compound. The results indicated that many of these compounds were nontoxic to human embryonic kidney (HEK-293) cells, which is a critical factor in drug development .
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The presence of heterocyclic rings allows for potential binding interactions that could modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects .
Case Study 1: Anti-Tubercular Screening
A series of substituted compounds were synthesized and evaluated for their anti-tubercular activity. Among these, five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis. The most active compound showed an IC90 value of 40.32 μM .
Case Study 2: Antibacterial Evaluation
In another study, related compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results demonstrated good activity against Gram-positive bacteria but limited efficacy against Gram-negative strains .
Eigenschaften
IUPAC Name |
6-pyridin-4-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)15-1-3-17(24-9-15)26-10-13(11-26)12-27-18(28)4-2-16(25-27)14-5-7-23-8-6-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETZBLUZCGPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.